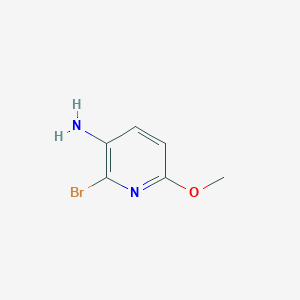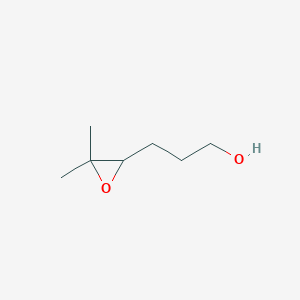
3-(3,3-Dimethyloxiranyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyloxiranyl)-1-propanol, also known as glycidol, is a colorless and odorless liquid that is commonly used in the production of various chemicals and materials. It is a highly reactive molecule that contains both an epoxide and an alcohol group, which makes it useful in a wide range of applications. In
Aplicaciones Científicas De Investigación
Glycidol has been extensively studied for its potential use in various fields, including polymer chemistry, pharmaceuticals, and food science. It can be used as a monomer in the synthesis of polymers, such as poly3-(3,3-Dimethyloxiranyl)-1-propanol and polyglycerol, which have applications in drug delivery and tissue engineering. Glycidol can also be used as a starting material for the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. In food science, 3-(3,3-Dimethyloxiranyl)-1-propanol is used as a food additive and a processing aid.
Mecanismo De Acción
Glycidol is a highly reactive molecule that can interact with various biological molecules, such as proteins and DNA. It can form adducts with nucleophilic groups, such as the amino acids cysteine and histidine, which can lead to protein dysfunction and DNA damage. Glycidol can also undergo ring-opening reactions, which can generate reactive intermediates that can react with cellular components.
Biochemical and Physiological Effects
Glycidol has been shown to have toxic effects on various organs, including the liver, kidneys, and lungs. It can cause DNA damage and oxidative stress, which can lead to cell death and tissue damage. Glycidol has also been shown to have carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycidol is a highly reactive molecule that can be used in various lab experiments, such as the synthesis of polymers and the study of protein adducts. However, its toxicity and carcinogenicity limit its use in certain experiments, and precautions should be taken when handling 3-(3,3-Dimethyloxiranyl)-1-propanol.
Direcciones Futuras
There are several future directions for the study of 3-(3,3-Dimethyloxiranyl)-1-propanol. One area of research is the development of safer and more efficient synthesis methods for 3-(3,3-Dimethyloxiranyl)-1-propanol. Another area of research is the study of the mechanisms of 3-(3,3-Dimethyloxiranyl)-1-propanol toxicity and carcinogenicity, which can lead to the development of safer alternatives. Additionally, the development of 3-(3,3-Dimethyloxiranyl)-1-propanol-based materials and pharmaceuticals with improved properties is an area of interest.
Métodos De Síntesis
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid as the oxidizing agent. The reaction can be carried out under mild conditions, and the yield of 3-(3,3-Dimethyloxiranyl)-1-propanol can be up to 90%. Other methods, such as the epoxidation of glycerol or epichlorohydrin, can also be used to synthesize 3-(3,3-Dimethyloxiranyl)-1-propanol.
Propiedades
Número CAS |
138290-92-3 |
|---|---|
Nombre del producto |
3-(3,3-Dimethyloxiranyl)-1-propanol |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3-(3,3-dimethyloxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
FHQMBICYXYUHCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCO)C |
SMILES canónico |
CC1(C(O1)CCCO)C |
Sinónimos |
Oxiranepropanol, 3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



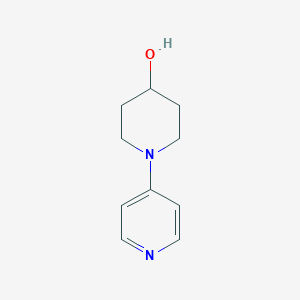
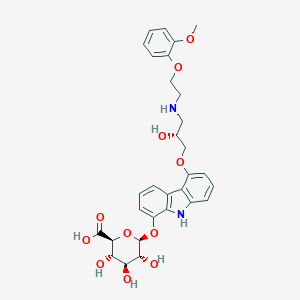
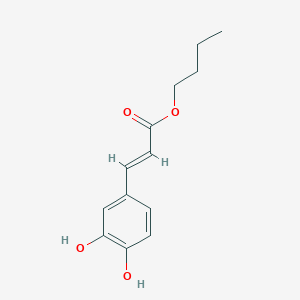
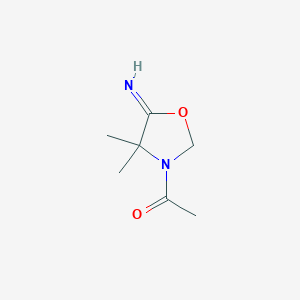
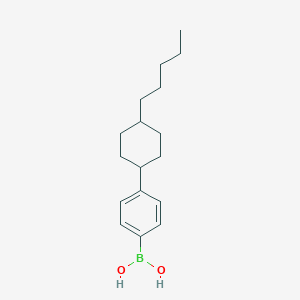
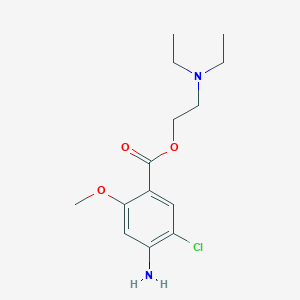
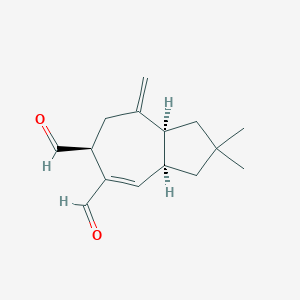

![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
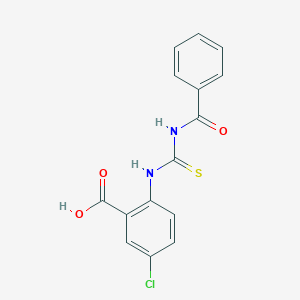
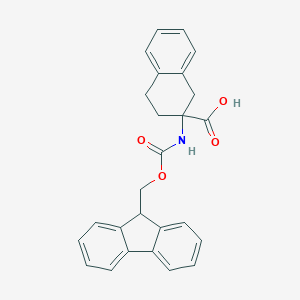
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
